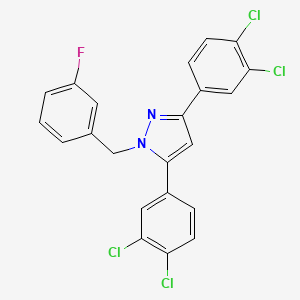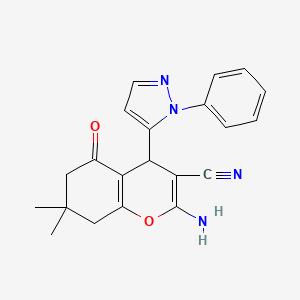![molecular formula C21H15BrFN3O3S B10921437 N-(4-bromo-2-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B10921437.png)
N-(4-bromo-2-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N~1~-(4-BROMO-2-FLUOROPHENYL)-2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE” is a complex organic compound that features a quinazolinone core, a furylmethyl group, and a bromo-fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N~1~-(4-BROMO-2-FLUOROPHENYL)-2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE” typically involves multi-step organic synthesis. The key steps may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furylmethyl Group: This step may involve the use of furfural or its derivatives in a condensation reaction.
Attachment of the Bromo-Fluorophenyl Moiety: This can be done via a halogenation reaction, where bromine and fluorine atoms are introduced to the phenyl ring.
Final Coupling Reaction: The final step involves coupling the quinazolinone derivative with the bromo-fluorophenyl group under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the furylmethyl group.
Reduction: Reduction reactions could target the quinazolinone core or the bromo-fluorophenyl moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the halogenated phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), fluorinating agents like Selectfluor.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehalogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving quinazolinone derivatives.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The quinazolinone core is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
N~1~-(4-BROMO-2-FLUOROPHENYL)-2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE: can be compared with other quinazolinone derivatives, such as:
Uniqueness
The uniqueness of “N~1~-(4-BROMO-2-FLUOROPHENYL)-2-{[3-(2-FURYLMETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE” lies in its specific substitution pattern, which may confer unique biological or chemical properties not seen in other similar compounds.
Properties
Molecular Formula |
C21H15BrFN3O3S |
|---|---|
Molecular Weight |
488.3 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H15BrFN3O3S/c22-13-7-8-18(16(23)10-13)24-19(27)12-30-21-25-17-6-2-1-5-15(17)20(28)26(21)11-14-4-3-9-29-14/h1-10H,11-12H2,(H,24,27) |
InChI Key |
PZMGHCNVVMNLHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)Br)F)CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-(1-propyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921360.png)
![5-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10921362.png)
![6-cyclopropyl-3-(4-methoxyphenyl)-N-[4-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921369.png)

![1-butyl-6-(5-chlorothiophen-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10921376.png)

![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10921392.png)
![4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1-(4-methoxybenzyl)-1H-pyrazole](/img/structure/B10921394.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10921408.png)
![2,6-dibromo-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B10921409.png)
![N-(3-chloro-4-fluorophenyl)-3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10921413.png)
![1-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione](/img/structure/B10921421.png)
![Piperidine, 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-](/img/structure/B10921422.png)
![1-benzyl-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921431.png)
